potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can be synthesized through various methods. One common synthetic route involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran under an inert atmosphere. The reaction conditions often include a temperature range of 0°C to room temperature and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds.
Scientific Research Applications
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the study of biological systems, including the labeling and detection of biomolecules.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s molecular targets and pathways include interactions with other chemical species to form new bonds or modify existing ones.
Comparison with Similar Compounds
Similar Compounds
- Potassium (3-fluoro-4-chlorophenyl)trifluoroborate
- Potassium (3-fluoro-4-bromophenyl)trifluoroborate
- Potassium (3-fluoro-4-iodophenyl)trifluoroborate
Uniqueness
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it particularly useful in specific synthetic applications where the methoxy group provides additional functionality or stability.
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFABRJAPVXCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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